2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one
Overview
Description
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one is a complex organic compound that features both indole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carboxaldehyde with thiourea under acidic conditions to form the intermediate compound, which is then cyclized with ethyl acetoacetate to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and reduced indole derivatives.
Substitution: Various substituted indole and pyrimidine derivatives.
Scientific Research Applications
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Another indole derivative with different functional groups.
6-Hydroxy-2-(1H-indol-3-yl)pyrimidin-4(3H)-one: A structurally similar compound with variations in the substituents.
Uniqueness
2-((2-(1H-Indol-3-yl)-2-oxoethyl)thio)-6-hydroxypyrimidin-4(3H)-one is unique due to its combination of indole and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-hydroxy-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-11(7-21-14-16-12(19)5-13(20)17-14)9-6-15-10-4-2-1-3-8(9)10/h1-6,15H,7H2,(H2,16,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNQICICOBQVNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NC(=CC(=O)N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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